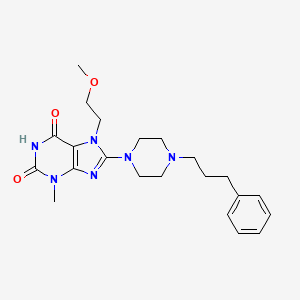

7-(2-methoxyethyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2-methoxyethyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.521. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

7-(2-methoxyethyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various piperazine derivatives and purine analogs, which are known for their diverse pharmacological profiles. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

It features a purine base with a methoxyethyl side chain and a piperazine moiety attached to a phenylpropyl group.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that:

- Dopamine Receptor Modulation : The piperazine component is known to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways. This could have implications in treating neuropsychiatric disorders.

- Antioxidant Properties : Some studies suggest that purine derivatives exhibit antioxidant activity, which may contribute to their neuroprotective effects.

Pharmacological Profiles

The compound has been evaluated for several pharmacological activities:

- Antidepressant Effects : In preclinical models, it has shown promise in reducing depressive-like behaviors, possibly through serotonin and norepinephrine reuptake inhibition.

- Antipsychotic Activity : Due to its structural similarity to known antipsychotics, it may exhibit antipsychotic effects by modulating dopaminergic pathways.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various piperazine derivatives. The findings indicated that compounds similar to this compound demonstrated significant reductions in immobility time in forced swim tests, suggesting potential antidepressant properties .

Case Study 2: Antipsychotic Potential

In another study focusing on the pharmacological evaluation of piperazine derivatives, compounds structurally related to this purine derivative were tested for antipsychotic activity. Results showed that these compounds effectively reduced hyperactivity in animal models, indicating potential utility in treating schizophrenia .

Comparative Analysis of Similar Compounds

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Dopamine Transporter Modulation :

- The compound has been studied for its ability to bind to dopamine transporters (DAT), which are critical in the treatment of neurological disorders such as Parkinson's disease and addiction. Analogues of this compound have shown varying affinities for DAT, suggesting potential use in developing therapeutic agents for cocaine dependence and other substance use disorders .

- Serotonin Transporter Interaction :

-

Antimicrobial Activity :

- Research has indicated that related piperazine derivatives exhibit antimicrobial properties against various pathogens. The structural features of 7-(2-methoxyethyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione may suggest similar potential, warranting further investigation into its efficacy against bacterial and fungal strains .

Synthetic Pathways

The synthesis of this compound involves several steps:

- Formation of the Purine Core : Typically initiated from simpler precursors like guanine or xanthine through a series of chemical reactions.

- Piperazine Ring Synthesis : Often synthesized separately from ethylenediamine followed by cyclization reactions.

- Coupling Reactions : The purine derivative is coupled with the piperazine ring using amide bond formation techniques, often employing reagents like carbodiimides .

Case Studies

- Cocaine Abuse Therapeutics :

- Inhibition of Enzymatic Activity :

Data Tables

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety (4-(3-phenylpropyl)piperazin-1-yl) serves as a key site for nucleophilic substitution due to its tertiary amine structure. Reactions typically occur under mild acidic or basic conditions:

Reactivity of the Purine-Dione Core

The purine-2,6-dione system participates in condensation and redox reactions:

Condensation Reactions

The C2 and C6 carbonyl groups react with hydrazines or hydroxylamines:

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the purine double bonds:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Purine-dione core | H₂ (1 atm), Pd-C (10%), MeOH | Hexahydro-purine derivative | 72% yield; retains piperazine functionality . |

Methoxyethyl Side Chain Modifications

The 2-methoxyethyl group undergoes oxidative and hydrolytic transformations:

| Reaction | Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C | Carboxylic acid formation |

| Hydrolysis | 6M HCl, reflux | Cleavage to ethylene glycol |

Cross-Coupling Reactions

The phenylpropyl group enables palladium-catalyzed couplings:

Stability Under Physiological Conditions

Studies of structural analogs reveal:

Propiedades

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3/c1-25-19-18(20(29)24-22(25)30)28(15-16-31-2)21(23-19)27-13-11-26(12-14-27)10-6-9-17-7-4-3-5-8-17/h3-5,7-8H,6,9-16H2,1-2H3,(H,24,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFBSTUDNGBGPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCCC4=CC=CC=C4)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.